4-(3-fluorophenyl)piperidin-4-ol hydrochloride
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Overview
Description
4-(3-Fluorophenyl)piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which is further substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)piperidin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluorobenzaldehyde.
Formation of Piperidine Ring: The 3-fluorobenzaldehyde undergoes a condensation reaction with piperidine to form 4-(3-fluorophenyl)piperidine.
Hydroxylation: The 4-(3-fluorophenyl)piperidine is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-(3-fluorophenyl)piperidin-4-one.
Reduction: Formation of 4-(3-fluorophenyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-fluorophenyl)piperidin-4-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-fluorophenyl)piperidine: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.
4-(4-fluorophenyl)piperidin-4-ol hydrochloride: Similar structure but with the fluorine atom in a different position, potentially altering its properties.
4-(3-chlorophenyl)piperidin-4-ol hydrochloride: Substitution of fluorine with chlorine, which can impact its reactivity and interactions.
Uniqueness
4-(3-fluorophenyl)piperidin-4-ol hydrochloride is unique due to the specific positioning of the fluorine atom and the presence of the hydroxyl group, which together influence its chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
863111-06-2 |
---|---|
Molecular Formula |
C11H15ClFNO |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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